1,2,3,6,7,8-Hexachlorodibenzo-P-dioxin

Übersicht

Beschreibung

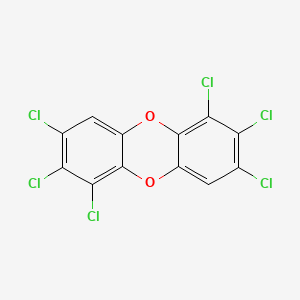

1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin is a chlorinated dibenzo-p-dioxin (CDD) isomer. CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents. These compounds are persistent organic pollutants (POPs) and are regulated in most areas due to their environmental persistence and potential health impacts .

Wirkmechanismus

Target of Action

The primary target of 1,2,3,6,7,8-Hexachlorodibenzo-P-dioxin is the aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcriptional activator . It plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .

Biochemical Pathways

The activation of AhR leads to changes in the expression of target genes involved in xenobiotic metabolism. The compound’s action primarily affects the xenobiotic metabolic process , leading to the activation of enzymes that metabolize xenobiotics, or foreign substances, in the body .

Result of Action

The activation of AhR and the subsequent changes in gene expression can lead to various molecular and cellular effects. For instance, this compound has been observed to reduce antibody production against sheep red blood cells in mice . It is also involved in cell-cycle regulation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. It has been found in animal feed and in the air near municipal waste incinerators . As a persistent organic pollutant, it is resistant to environmental degradation and can have significant impact on health and the environment .

Biochemische Analyse

Biochemical Properties

1,2,3,6,7,8-Hexachlorodibenzo-P-dioxin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcriptional activator . Upon binding to AhR, this compound induces the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . This interaction leads to the mediation of biochemical and toxic effects of halogenated aromatic hydrocarbons .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The compound is involved in cell-cycle regulation and is likely to play an important role in the development and maturation of many tissues . Additionally, it regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the aryl hydrocarbon receptor (AhR). This binding activates the AhR, which then translocates to the nucleus and binds to the xenobiotic response element (XRE) promoter region of target genes . This activation leads to the expression of phase I and II xenobiotic metabolizing enzymes, such as CYP1A1 . The compound mediates its effects through these enzyme activations, resulting in biochemical and toxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is extremely stable, even when heated to high temperatures . Solutions of this compound in methanol are degraded by exposure to summer sunlight or ultraviolet irradiation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with hepatic accumulation associated with alterations of several biochemical parameters .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice, the compound decreases the production of antibodies against sheep red blood cells at dosages of 0.5 and 2 µg/kg . High doses of the compound have been associated with toxic effects, including liver damage and alterations in biochemical parameters .

Metabolic Pathways

This compound is involved in metabolic pathways that include the activation of phase I and II xenobiotic metabolizing enzymes . These enzymes, such as CYP1A1, play a crucial role in the metabolism of xenobiotic compounds, leading to their detoxification and excretion . The compound’s interaction with these enzymes affects metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s stability and resistance to degradation contribute to its accumulation in specific tissues, such as the liver . This accumulation can lead to long-term toxic effects and alterations in cellular function .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its activity and function . The compound’s interaction with the aryl hydrocarbon receptor (AhR) and subsequent translocation to the nucleus is a key aspect of its subcellular localization . This targeting is essential for the activation of xenobiotic response elements and the expression of metabolizing enzymes .

Vorbereitungsmethoden

1,2,3,6,7,8-Hexachlordibenzo-p-dioxin wird typischerweise als Nebenprodukt bei der Herstellung von Organochloriden, beim Bleichen von Papier und bei Chlorierungsverfahren in Abfall- und Trinkwasseraufbereitungsanlagen hergestellt. Es kann auch bei der Verbrennung von Siedlungsabfällen und in industriellen Prozessen entstehen . Die Verbindung ist extrem stabil, selbst bei hohen Temperaturen, und Lösungen dieser Verbindung in Methanol werden durch Lichteinwirkung oder ultraviolettem Licht abgebaut .

Analyse Chemischer Reaktionen

1,2,3,6,7,8-Hexachlordibenzo-p-dioxin ist für seine chemische Stabilität bekannt. Aufgrund seiner stabilen Struktur unterliegt es nur wenigen chemischen Reaktionen. Es kann durch Photolyse bei Einwirkung von ultraviolettem Licht abgebaut werden. Die Verbindung ist unlöslich in Wasser und reagiert unter Standardbedingungen nicht leicht mit gängigen Reagenzien .

Wissenschaftliche Forschungsanwendungen

1,2,3,6,7,8-Hexachlordibenzo-p-dioxin wird hauptsächlich wegen seiner toxikologischen Auswirkungen und seiner Umweltbelastung untersucht. Es wird in der Forschung eingesetzt, um die Mechanismen der Toxizität von Dioxinen und verwandten Verbindungen zu verstehen. Die Verbindung wird auch wegen ihrer Rolle bei der Hormonstörung, Immunotoxizität und Karzinogenität untersucht. Die Forschung an dieser Verbindung hilft bei der Entwicklung von Strategien zur Sanierung der Umwelt und zur Schadstoffkontrolle .

5. Wirkmechanismus

1,2,3,6,7,8-Hexachlordibenzo-p-dioxin entfaltet seine Wirkung durch die Bindung an den Arylhydrocarbon-Rezeptor (AhR), einen ligandenaktivierten Transkriptionsfaktor. Nach der Bindung transloziert der Rezeptor-Liganden-Komplex in den Zellkern, wo er an bestimmte DNA-Sequenzen bindet, die als xenobiotische Reaktionselemente (XREs) bekannt sind. Diese Bindung aktiviert die Transkription verschiedener Gene, die am Stoffwechsel von Xenobiotika beteiligt sind, einschließlich Phase-I- und Phase-II-Enzyme wie CYP1A1. Die Aktivierung dieser Enzyme führt zum Metabolismus und zur Entgiftung verschiedener xenobiotischer Verbindungen .

Vergleich Mit ähnlichen Verbindungen

1,2,3,6,7,8-Hexachlordibenzo-p-dioxin ist eines von mehreren chlorierten Dibenzodioxinen. Ähnliche Verbindungen sind 2,3,7,8-Tetrachlordibenzo-p-dioxin (TCDD), 1,2,3,4,6,7,8-Heptachlordibenzo-p-dioxin (HpCDD) und Octachlordibenzo-p-dioxin (OCDD). Diese Verbindungen haben ähnliche Strukturen, unterscheiden sich aber in der Anzahl und Position der Chloratome. 1,2,3,6,7,8-Hexachlordibenzo-p-dioxin ist aufgrund seines spezifischen Chlorierungsmusters einzigartig, das seine chemischen Eigenschaften und seine biologische Aktivität beeinflusst .

Eigenschaften

IUPAC Name |

1,2,3,6,7,8-hexachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O2/c13-3-1-5-11(9(17)7(3)15)20-6-2-4(14)8(16)10(18)12(6)19-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLUIPQDHHPDJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Cl)Cl)Cl)OC3=CC(=C(C(=C3O2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O2 | |

| Record name | 1,2,3,6,7,8-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20466 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023824 | |

| Record name | 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2,3,6,7,8-hexachlorodibenzo-p-dioxin is a fluffy white solid. (NTP, 1992), White solid; [CAMEO] White crystals; [MSDSonline] | |

| Record name | 1,2,3,6,7,8-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20466 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2722 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

3.6X10-11 mm Hg at 25 °C /extrapolated/ | |

| Record name | 1,2,3,6,7,8-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

57653-85-7 | |

| Record name | 1,2,3,6,7,8-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20466 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57653-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057653857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,6,7,8-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B94L7A4G3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2,3,6,7,8-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

545 to 547 °F (NTP, 1992), 285-286 °C | |

| Record name | 1,2,3,6,7,8-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20466 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,6,7,8-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-hexyl-1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B1198144.png)